molecular formula C18H20N2O3S B11601031 (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11601031
M. Wt: 344.4 g/mol
InChI Key: FGROVYNNXQVAJT-KAMYIIQDSA-N
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Description

The compound (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes an imidazolidinone core, a sulfanylidene group, and an ethoxy-propynyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursorsThe final step often involves the cyclization of the intermediate to form the imidazolidinone ring under controlled conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and optimized reaction times can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce amines or alcohols .

Mechanism of Action

The mechanism by which (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include:

Uniqueness

What sets (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H20N2O3S/c1-4-9-20-17(21)14(19-18(20)24)11-13-7-8-15(23-10-5-2)16(12-13)22-6-3/h2,7-8,11-12H,4,6,9-10H2,1,3H3,(H,19,24)/b14-11-

InChI Key

FGROVYNNXQVAJT-KAMYIIQDSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)NC1=S

Origin of Product

United States

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